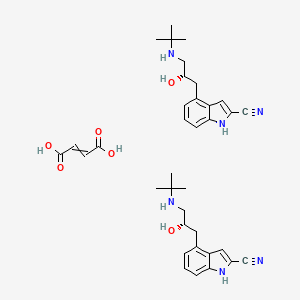
S(-)-Cyanopindolol hemifumarate salt
Descripción general
Descripción
S(-)-Cyanopindolol hemifumarate salt is a useful research compound. Its molecular formula is C36H46N6O6 and its molecular weight is 658.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Beta-Adrenergic Receptor Antagonism
- S(-)-Cyanopindolol is primarily used to study beta-adrenergic receptors, which play a crucial role in cardiovascular and neurological functions. It selectively inhibits the action of neurotransmitters like norepinephrine and epinephrine on these receptors, leading to decreased heart rate and blood pressure, making it useful in treating cardiovascular diseases .
5-HT Receptor Interaction
- In addition to its effects on beta-adrenergic receptors, S(-)-Cyanopindolol also acts as an antagonist at 5-HT1A and 5-HT1B serotonin receptors. This dual action allows researchers to explore its potential in treating anxiety and mood disorders .
Research Applications
Analytical Chemistry
- The compound serves as a reference standard in analytical chemistry for the development and validation of methods to quantify beta-blockers in pharmaceutical formulations. Its high purity and well-characterized properties make it ideal for quality control processes in drug manufacturing .
Biological Studies
- In biological research, S(-)-Cyanopindolol facilitates investigations into receptor-ligand interactions, enabling scientists to elucidate mechanisms of action for various therapeutic agents targeting beta-adrenergic pathways .
Case Study 1: Cardiovascular Research
A study published in the British Journal of Pharmacology utilized S(-)-Cyanopindolol to assess its efficacy in modulating heart rate responses in animal models. The findings indicated significant reductions in heart rate under controlled conditions, reinforcing its potential therapeutic applications in managing hypertension .
Case Study 2: Neurological Effects
Research conducted on the interaction of S(-)-Cyanopindolol with serotonin receptors demonstrated its capacity to influence neurotransmitter release. This study highlighted its relevance in developing treatments for anxiety disorders, showcasing its role beyond mere adrenergic antagonism .
Propiedades
IUPAC Name |
but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H21N3O.C4H4O4/c2*1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h2*4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/t2*13-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMPVRLLSWKHEA-DHHADUQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















